molecular formula C12H12N2O2S B14874112 (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine

(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine

Cat. No.: B14874112
M. Wt: 248.30 g/mol
InChI Key: MTZLTGISLITGQF-UHFFFAOYSA-N
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Description

The compound (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine is a complex organic molecule that features a benzo[d][1,3]dioxole ring fused with a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine typically involves multi-step organic reactions. One common method involves the Pd-catalyzed C-N cross-coupling reaction . This method uses palladium catalysts to facilitate the coupling of a benzo[d][1,3]dioxole derivative with a thiazole derivative . The reaction conditions often include the use of bases like cesium carbonate and solvents such as toluene or dioxane, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine: has several scientific research applications:

Mechanism of Action

The mechanism by which (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine exerts its effects involves interaction with cellular proteins and enzymes. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and disrupting microtubule assembly . The molecular targets include tubulin and other proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine: is unique due to its combined benzo[d][1,3]dioxole and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with potentially enhanced biological activities .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazol-5-yl]methanamine

InChI

InChI=1S/C12H12N2O2S/c1-7-11(5-13)17-12(14-7)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6,13H2,1H3

InChI Key

MTZLTGISLITGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCO3)CN

Origin of Product

United States

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